3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a synthetic organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines and appropriate aldehydes or ketones. The reaction conditions may involve:
Condensation reactions: Using acidic or basic catalysts.
Cyclization reactions: Often facilitated by heating or using specific reagents like phosphorus oxychloride (POCl3).
Functional group modifications: Such as alkylation or acylation to introduce the propan-2-yloxy group.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Purification techniques: Including crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl group or other reducible sites.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Including acids, bases, or transition metal catalysts for various substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of derivatives: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes due to their structural features.
Receptor binding studies: Used in studies to understand receptor-ligand interactions.
Medicine
Drug development: Investigated for potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Material science:
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to active sites: Inhibiting enzyme activity.
Interact with receptors: Modulating signal transduction pathways.
Induce conformational changes: Affecting the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-c]pyrazoles: Other compounds in this class with different substituents.
Phenyl-substituted pyrazoles: Compounds with similar core structures but different functional groups.
Uniqueness
Structural features: The specific combination of hydroxyphenyl, methoxyphenyl, and propan-2-yloxypropyl groups.
Biological activity: Unique interactions with molecular targets leading to distinct biological effects.
Properties
Molecular Formula |
C24H27N3O4 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H27N3O4/c1-15(2)31-14-6-13-27-23(16-9-11-17(30-3)12-10-16)20-21(25-26-22(20)24(27)29)18-7-4-5-8-19(18)28/h4-5,7-12,15,23,28H,6,13-14H2,1-3H3,(H,25,26) |
InChI Key |
DOVZQAUWHRBNLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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